![molecular formula C8H7ClF3NO2S B2474582 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 746631-62-9](/img/structure/B2474582.png)
4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide
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Description
4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide, also known as 4-Cl-M3TBS, is a synthetic organic compound that has seen widespread use in scientific research and laboratory experiments. 4-Cl-M3TBS has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as a fluorescent probe for studying the structure and dynamics of biomolecules in solution.
Scientific Research Applications
Proteomics Research
4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or cellular distribution of proteins.
Anticancer Research
This compound has been used in the design and synthesis of new benzenesulfonamide derivatives as anticancer agents . Specifically, it has been used in the synthesis of aryl thiazolone–benzenesulfonamides, which have shown inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Antimicrobial Research
The same study that used this compound in anticancer research also explored its potential as an antimicrobial agent . Inhibition of one or more carbonic anhydrases present in bacteria can interfere with bacterial growth .
Enzyme Inhibition
The benzenesulfonamide derivatives synthesized using this compound have shown excellent enzyme inhibition against carbonic anhydrase IX . They also showed inhibition against carbonic anhydrase II, revealing their selectivity for carbonic anhydrase IX over carbonic anhydrase II .
Apoptosis Induction
One of the synthesized derivatives was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This indicates the potential of this compound in the development of treatments for aggressive forms of cancer.
Cellular Uptake Studies
The active compounds synthesized using 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide were studied for their cellular uptake on MDA-MB-231 cell lines . This kind of study is crucial in drug development to understand how well a potential drug is absorbed by cells.
properties
IUPAC Name |
4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCDXMGCAVBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide |
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